REACTION_CXSMILES
|
[C:1](=O)([O-])[OH:2].[Na+].[F:6][C:7]([F:16])([F:15])[C:8]1[CH:9]=[C:10]([CH:12]=[CH:13][CH:14]=1)[NH2:11].C[CH:18]([C:22](Cl)=O)[C:19](Cl)=[O:20].[OH2:25]>CC(C)=O>[O:25]=[C:22]([NH:11][C:10]1[CH:12]=[CH:13][CH:14]=[C:8]([C:7]([F:15])([F:16])[F:6])[CH:9]=1)[CH2:18][C:19]([O:2][CH3:1])=[O:20] |f:0.1|
|
Name
|
|
Quantity
|
26 kg
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(N)C=CC1)(F)F
|
Name
|
|
Quantity
|
25.8 kg
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)C(=O)Cl
|
Name
|
|
Quantity
|
29.3 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
293 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.7 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
58.6 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred until HPLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
ADDITION
|
Details
|
charged
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 20° C
|
Type
|
WASH
|
Details
|
An acetone line rinse (14.7 L, 0.5 rel vol)
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
acetone was removed by distillation
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to 20° C
|
Type
|
ADDITION
|
Details
|
A further portion of water was added (171.2 L, 4 rel vol)
|
Type
|
STIRRING
|
Details
|
the reaction was stirred
|
Type
|
CUSTOM
|
Details
|
to precipitate out the product
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by filtration
|
Type
|
WASH
|
Details
|
washed twice with water (2×58.6 L, 2×2 rel vol), once with iso-hexane (146.5 L, 5 rel vol)
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)OC)NC1=CC(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 151.7 mol | |
AMOUNT: MASS | 39.5 kg | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |